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Compound of Interest

Compound Name: Diacetoxyiodobenzene

Cat. No.: B1259982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Diacetoxyiodobenzene (DAIB), a versatile hypervalent iodine reagent. The information is

curated for professionals in research and drug development, offering detailed data,

experimental protocols, and logical workflows to facilitate its use and characterization.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for Diacetoxyiodobenzene.

Table 1: ¹H NMR Spectroscopic Data of Diacetoxyiodobenzene
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Solvent
Chemical
Shift (δ)
ppm

Multiplicit
y

Coupling
Constant
(J) Hz

Number
of
Protons

Assignm
ent

Referenc
e

CDCl₃ 8.09 d 7.3 2H
H-2, H-6

(ortho)
[1]

7.63-7.47 m - 3H

H-3, H-4,

H-5 (meta,

para)

[1]

2.01 s - 6H
2 x -

OCOCH₃
[1]

DMSO-d₆ 8.12-8.09 m - 2H
H-2, H-6

(ortho)

7.72-7.69 m - 1H H-4 (para)

7.61-7.57 m - 2H
H-3, H-5

(meta)

1.96 s - 6H
2 x -

OCOCH₃

Table 2: ¹³C NMR Spectroscopic Data of Diacetoxyiodobenzene

Solvent
Chemical Shift (δ)
ppm

Assignment Reference

CDCl₃ 176.5 C=O [1]

135.0 C-2, C-6 (ortho) [1]

131.8 C-4 (para) [1]

131.0 C-3, C-5 (meta) [1]

121.7 C-1 (ipso) [1]

20.5 -OCOCH₃ [1]
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Table 3: IR Spectroscopic Data of Diacetoxyiodobenzene (Gas Phase)

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak Aromatic C-H stretch

~1710 Strong C=O stretch (ester)

~1600-1450 Medium-Weak
Aromatic C=C skeletal

vibrations

~1270 Strong C-O stretch (ester)

~1010 Medium In-plane C-H bend

~740 Strong
Out-of-plane C-H bend

(monosubstituted benzene)

~680 Strong
Out-of-plane C-H bend

(monosubstituted benzene)

Note: The IR data is based on the gas-phase spectrum from the NIST database. Solid-state

spectra (e.g., KBr pellet) may show slight variations in peak positions and shapes.

Experimental Protocols
The following are detailed methodologies for the synthesis of Diacetoxyiodobenzene and the

acquisition of its spectroscopic data.

2.1. Synthesis of Diacetoxyiodobenzene

This protocol is adapted from a literature procedure.[1]

Materials:

Iodobenzene

Glacial Acetic Acid (AcOH)

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
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Acetaldehyde

Dichloromethane (CH₂Cl₂)

Magnesium sulfate (MgSO₄)

20-mL scintillation vial with a rubber septum

Magnetic stir bar

Oxygen balloon

Procedure:

A 20-mL scintillation vial is charged with glacial acetic acid (2 mL), iodobenzene (82.2 mg,

0.401 mmol), and CoCl₂·6H₂O (0.9 mg, 0.004 mmol, 1 mol%).

The reaction vessel is purged with oxygen for 5 minutes.

Acetaldehyde (224 μL, 4.07 mmol, 10.2 equiv) is added in one portion.

The reaction mixture is stirred under an oxygen atmosphere (delivered by an inflated

balloon) at 23 °C for 5 hours.

The solvent is removed in vacuo.

The residue is dissolved in dichloromethane.

The organic layer is washed with distilled water and extracted with dichloromethane (3 x 7

mL).

The combined organic layers are dried over MgSO₄ and the solvent is removed in vacuo to

afford Diacetoxyiodobenzene as a white solid.

2.2. NMR Spectroscopy

Instrumentation:

NMR Spectrometer (e.g., 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).
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Sample Preparation:

Approximately 5-10 mg of Diacetoxyiodobenzene is dissolved in ~0.6 mL of deuterated

chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

¹H NMR: Spectra are recorded at a specific frequency (e.g., 400 MHz).[2] The chemical

shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50

ppm).

¹³C NMR: Spectra are recorded at a specific frequency (e.g., 100 MHz) with proton

decoupling.[2] The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm;

DMSO-d₆: δ 39.52 ppm).

2.3. FT-IR Spectroscopy

Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

A small amount of Diacetoxyiodobenzene (1-2 mg) is ground with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
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Mandatory Visualizations
Diagram 1: Synthesis of Diacetoxyiodobenzene
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Click to download full resolution via product page

Caption: Workflow for the synthesis of Diacetoxyiodobenzene.

Diagram 2: Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of Diacetoxyiodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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